Altizide

Description

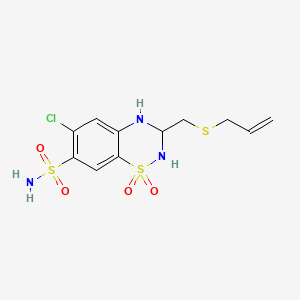

Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altizide's Mechanism of Action on the Distal Tubule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide, a thiazide diuretic, exerts its primary pharmacological effect on the distal convoluted tubule (DCT) of the nephron. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with the Na-Cl cotransporter (NCC), the subsequent physiological consequences, and the intricate signaling pathways that regulate this process. This document synthesizes available data to offer a detailed resource for researchers and professionals in pharmacology and drug development, including experimental methodologies for investigating thiazide diuretics and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

This compound, like other thiazide and thiazide-like diuretics, selectively targets and inhibits the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive cotransporter or SLC12A3.[1][2][3] The NCC is a key protein located on the apical membrane of epithelial cells in the distal convoluted tubule.[1][2] Under normal physiological conditions, the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) from the tubular fluid back into the bloodstream.[2]

This compound binds to the chloride-binding site on the NCC, competitively inhibiting the binding of chloride ions.[1] This action prevents the conformational change required for the cotransport of both sodium (Na+) and chloride (Cl-) ions into the cell.[1] The inhibition of the NCC by thiazide diuretics effectively blocks the reabsorption of NaCl in this segment of the nephron.[3]

The primary consequence of NCC inhibition is an increase in the urinary excretion of sodium and chloride, leading to diuresis (increased urine production) and natriuresis (increased sodium excretion).[4][5] This reduction in extracellular fluid volume is a key factor in the antihypertensive effect of this compound.

Quantitative Data: Comparative Potency of Thiazide Diuretics

Table 1: Comparative Antihypertensive Potency of Thiazide and Thiazide-Like Diuretics

| Diuretic | Estimated Daily Dose for 10 mmHg Systolic BP Reduction (mg) | Relative Potency Compared to Hydrochlorothiazide |

| Bendroflumethiazide | 1.4 | ~19x |

| Chlorthalidone | 8.6 | ~3x |

| Hydrochlorothiazide | 26.4 | 1x |

Data adapted from a meta-analysis by Peterzan et al., 2012.[6] This data provides a framework for understanding the relative efficacy of different thiazide diuretics.

Table 2: Comparative Effects of Thiazide-like vs. Thiazide-type Diuretics on Blood Pressure

| Diuretic Class | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) |

| Thiazide-like (Indapamide or Chlorthalidone) | -5.59 (statistically significant) | -1.98 (statistically significant) |

| Thiazide-type (Hydrochlorothiazide) | Reference | Reference |

Data from a meta-analysis comparing thiazide-like and thiazide-type diuretics.[7][8] Thiazide-like diuretics demonstrated a greater reduction in both systolic and diastolic blood pressure.

Signaling Pathways Modulating NCC Activity

The activity of the Na-Cl cotransporter is not static; it is dynamically regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway. This pathway plays a crucial role in modulating sodium reabsorption in the distal tubule and is a key determinant of the overall effect of thiazide diuretics.

The core components of this pathway are:

-

With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK3, WNK4) that act as upstream regulators of NCC.[2]

-

STE20/SPS1-related Proline/Alanine-rich Kinase (SPAK) and Oxidative Stress-Responsive Kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.[2]

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation event increases the trafficking of NCC to the apical membrane and enhances its transport activity, leading to increased sodium reabsorption.

This compound's inhibition of NCC leads to an increase in the luminal chloride concentration, which in turn can influence the activity of the WNK-SPAK/OSR1 pathway, creating a complex feedback loop.

Experimental Protocols

Investigating the mechanism of action of this compound and other thiazide diuretics involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Microperfusion of the Distal Tubule

This technique allows for the direct assessment of ion transport across the distal tubule epithelium in a controlled environment.

-

Objective: To measure the effect of this compound on sodium and chloride reabsorption in isolated distal tubules.

-

Methodology:

-

Tubule Dissection: Isolate individual distal convoluted tubules from the kidney of a suitable animal model (e.g., rabbit, mouse).

-

Perfusion Setup: Mount the isolated tubule on a perfusion pipette system. The luminal side is perfused with an artificial tubular fluid, while the basolateral side is bathed in a separate solution mimicking the interstitial fluid.

-

Experimental Conditions: Perfuse the tubule with the artificial tubular fluid containing a vehicle control. Collect the perfusate at the distal end of the tubule.

-

This compound Application: Switch the luminal perfusion fluid to one containing a known concentration of this compound.

-

Sample Analysis: Analyze the collected perfusate and the initial perfusion fluid for sodium and chloride concentrations using methods like ion-selective electrodes or flame photometry.

-

Data Calculation: Calculate the rate of net sodium and chloride reabsorption by comparing the concentrations and flow rates of the initial and collected fluids. A decrease in reabsorption in the presence of this compound indicates its inhibitory effect.[9][10][11]

-

Radioligand Binding Assay for NCC

This assay is used to determine the binding affinity of a compound (like this compound) to its target receptor (NCC).

-

Objective: To quantify the binding affinity (Ki) of this compound for the Na-Cl cotransporter.

-

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the NCC (e.g., kidney cortex homogenates or cells stably expressing NCC).

-

Radioligand: Use a radiolabeled thiazide diuretic with high affinity for the NCC, such as [³H]metolazone, as the tracer.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound (the competitor).

-

Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Ion Flux Assays

These assays measure the transport activity of the NCC by monitoring the influx of ions into cells expressing the transporter.

-

Objective: To determine the functional inhibition of NCC by this compound.

-

Methodology (using a non-radioactive method with a fluorescent indicator):

-

Cell Culture: Use a cell line that stably expresses the human NCC and a chloride-sensitive fluorescent protein (e.g., YFP).

-

Assay Conditions: Incubate the cells in a low-chloride buffer to stimulate NCC activity.

-

This compound Incubation: Pre-incubate a set of cells with varying concentrations of this compound.

-

Chloride Influx: Initiate chloride influx by adding a high-chloride solution.

-

Fluorescence Measurement: Monitor the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.

-

Data Analysis: The rate of fluorescence quenching is indicative of NCC activity. A decrease in the rate in the presence of this compound demonstrates its inhibitory effect. The IC50 for functional inhibition can be determined from the dose-response curve.[12]

-

Physiological Consequences Beyond Diuresis

The inhibition of the NCC by this compound leads to a cascade of downstream effects on electrolyte handling in the nephron:

-

Potassium Excretion (Kaliuresis): By blocking sodium reabsorption in the distal convoluted tubule, this compound increases the delivery of sodium to the downstream collecting duct. This increased sodium load stimulates the epithelial sodium channel (ENaC), which in turn enhances the secretion of potassium into the tubular fluid, potentially leading to hypokalemia.

-

Calcium Reabsorption: Thiazide diuretics have a hypocalciuric effect, meaning they decrease the urinary excretion of calcium. The exact mechanism is complex but is thought to involve enhanced passive calcium reabsorption in the proximal tubule due to volume contraction and direct effects on calcium transport in the distal tubule.

-

Uric Acid Retention: this compound can compete with uric acid for secretion in the proximal tubule, leading to decreased uric acid excretion and potentially causing hyperuricemia.

Conclusion

This compound's mechanism of action is centered on the specific and potent inhibition of the Na-Cl cotransporter in the distal convoluted tubule. This targeted action initiates a cascade of physiological responses, leading to its diuretic and antihypertensive effects. A thorough understanding of its interaction with the NCC, the regulatory pathways that govern NCC activity, and the downstream effects on electrolyte balance is critical for the rational design of novel diuretic therapies and for optimizing the clinical use of this important class of drugs. Further research to elucidate the precise binding kinetics and quantitative inhibitory profile of this compound on the NCC will provide a more complete picture of its pharmacological profile.

References

- 1. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of diuretics at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Associations of urinary sodium excretion with central hemodynamics and changes in vascular structure and function at high altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distal pressure-flow relations during in vivo distal microperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distal perfusion studies: transport stimulation by native tubule fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Altizide as a Diuretic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide is a thiazide-related diuretic that exerts its pharmacological effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action leads to increased excretion of sodium, chloride, and water, thereby producing a diuretic and antihypertensive effect. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, particularly in its common combination with the potassium-sparing diuretic, spironolactone (B1682167). The information is presented to support research and development activities in the field of diuretic and antihypertensive therapies.

Mechanism of Action

This compound is classified as a thiazide-like diuretic.[1] Its primary site of action is the distal convoluted tubule (DCT) in the kidney.[2][3] this compound selectively blocks the Na+/Cl- cotransporter on the apical membrane of the DCT epithelial cells.[2][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4][5]

The increased luminal concentration of these ions creates an osmotic gradient that draws water into the tubule, leading to diuresis.[2] Consequently, there is an increased urinary excretion of sodium and chloride.[6] To a lesser degree, this compound also increases the excretion of potassium and magnesium.[6] The antihypertensive effect of this compound is initially due to a reduction in blood volume and cardiac output.[7] With long-term use, it is believed to also involve a reduction in peripheral vascular resistance, possibly through mechanisms involving vasodilation.[2][5]

Signaling Pathway of this compound in the Distal Convoluted Tubule

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Pharmacokinetics

Pharmacokinetic data for this compound is primarily available from studies where it was administered in a fixed-dose combination with spironolactone.

| Parameter | Value (1 tablet: 15 mg this compound) | Value (2 tablets: 30 mg this compound) | Reference |

| Tmax (hours) | Not explicitly stated for this compound alone | Not explicitly stated for this compound alone | [8] |

| Mean Residence Time (MRT) (hours) | 4.94 ± 1.14 | 5.31 ± 1.06 | [8] |

Tmax: Time to reach maximum plasma concentration. MRT: Mean Residence Time.

Spironolactone is rapidly absorbed and metabolized, with its metabolites having a longer half-life than the parent drug.[8] The rapid elimination of this compound is indicated by its mean residence time.[8]

Clinical Efficacy

This compound, predominantly in combination with spironolactone, has demonstrated significant efficacy in the management of hypertension.

| Study | Treatment Group | Key Efficacy Endpoints | Results | Reference |

| Multicenter Study (946 patients) | Spironolactone 25 mg + this compound 15 mg (1 tablet/day) | Blood pressure normalization (Diastolic BP ≤ 90 mm Hg) | 72% of patients normalized by day 45; 83% controlled by end of study. | [9] |

| Multicenter Study (482 patients) | Spironolactone + this compound (2 tablets/day) | Mean decrease in systolic and diastolic blood pressure | 15% decrease in systolic BP and 14% decrease in diastolic BP after 45 days. | [10] |

| Double-blind, parallel-group study (10 patients) | Spironolactone 25 mg + this compound 15 mg | Reduction in diastolic blood pressure | 12% reduction at 4 months. | [11] |

| Double-blind, parallel-group study (186 patients) | Spironolactone + this compound | Blood pressure reduction in patients > 50 years | More effective in decreasing supine diastolic BP compared to enalapril (B1671234). | [12] |

| Double-blind, crossover study (22 patients) | Spironolactone 100 mg + this compound 60 mg/day | Comparison of blood pressure reduction vs. placebo | Significantly greater falls in blood pressure compared to placebo. | [13] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the conducting research bodies, the general methodologies can be summarized from the available clinical trial descriptions.

Protocol Summary: Double-Blind, Randomized, Parallel-Group Study for Antihypertensive Efficacy

This protocol is a composite representation based on the methodologies described in the cited studies.[11][12]

-

Patient Population: Adult patients (e.g., mean age 54 years) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 90 and 120 mm Hg).[9][11]

-

Washout Phase: A medication-free period (e.g., 15 days to 4 weeks) where patients receive a placebo to establish a stable baseline blood pressure.[11][12]

-

Randomization: Patients are randomly assigned to one of the treatment groups (e.g., this compound/spironolactone combination or a comparator drug like enalapril).[11][12]

-

Treatment Phase:

-

Blinding: Both the investigators and the patients are unaware of the treatment allocation (double-blind).[11][12]

-

Outcome Measures:

-

Primary: Change in systolic and diastolic blood pressure from baseline.

-

Secondary: Heart rate, serum electrolytes (potassium, creatinine (B1669602), uric acid), and incidence of adverse effects.[9]

-

-

Data Collection: Blood pressure is measured at regular intervals (e.g., before treatment and monthly during treatment) using standardized methods (e.g., automatic apparatus).[11]

-

Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety of the treatment groups.

Experimental Workflow for a Clinical Trial of an Antihypertensive Agent

Caption: A generalized workflow for a clinical trial evaluating an antihypertensive drug.

Safety and Tolerability

The safety profile of this compound is consistent with that of other thiazide diuretics. Potential adverse effects include:

-

Electrolyte Imbalances:

-

Hypokalemia (low potassium): This is a common side effect of thiazide diuretics due to increased potassium excretion.[1][14] The combination with a potassium-sparing diuretic like spironolactone helps to mitigate this risk.[6][15]

-

Hyponatremia (low sodium): Can occur, particularly in the elderly.[15]

-

Hypomagnesemia (low magnesium): Another potential electrolyte disturbance.[16]

-

-

Metabolic Effects:

-

Other Adverse Effects:

In clinical trials, the combination of this compound and spironolactone was generally well-tolerated, with a low rate of adverse effects reported by patients (around 5%).[9] Treatment discontinuation due to adverse events such as hypokalemia or elevated serum creatinine has been reported but is infrequent.[9]

Conclusion

This compound is an effective thiazide-like diuretic that is a valuable therapeutic option for the management of hypertension and edema, particularly when used in combination with a potassium-sparing agent like spironolactone. Its mechanism of action via inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule is well-established. Clinical data robustly supports its antihypertensive efficacy. As with other diuretics in its class, careful monitoring of electrolytes and metabolic parameters is essential to ensure patient safety. Further research into the long-term effects of this compound monotherapy and its impact on cardiovascular outcomes would be beneficial.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]

- 3. news-medical.net [news-medical.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 7. CV Pharmacology | Diuretics [cvpharmacology.com]

- 8. [Pharmacokinetics in healthy subjects of althiazide and spironolactone in a fixed combination for 2 doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Efficacy and tolerability of enalapril compared to this compound combined with spironolactone in patients with moderate arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spironolactone and this compound versus converting enzyme inhibitor (enalapril) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of a spironolactone and althiazide combination (aldactacine) in the treatment of benign essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SPIRONOLACTONE this compound BIOGARAN [vidal.fr]

- 16. mdpi.com [mdpi.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Altizide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic agent used in the management of hypertension and edema.[1][2][3] As a member of the benzothiadiazine class of compounds, its pharmacological activity is primarily derived from its ability to inhibit sodium and chloride reabsorption in the distal convoluted tubules of the kidneys.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound, chemically known as (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide derivative with a complex heterocyclic structure.[6][7]

| Identifier | Value |

| IUPAC Name | (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[6] |

| SMILES String | C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl[2] |

| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃[6] |

| Molecular Weight | 383.89 g/mol [6] |

| CAS Number | 5588-16-9[6] |

| PubChem CID | 2122[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, and distribution.

| Property | Value |

| Melting Point | Not available in search results |

| Boiling Point | 625.8 °C[6] |

| Density | 1.502 g/cm³[6] |

| pKa | Not available in search results |

| Aqueous Solubility | Soluble in DMSO[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.05[1] |

Pharmacology

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) cells in the kidneys.[4][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.[4] The reduction in plasma volume contributes to its antihypertensive effect.

Caption: Mechanism of Action of this compound in the DCT.

Pharmacokinetics

A study in healthy human volunteers provided the following pharmacokinetic parameters for this compound after oral administration:

| Parameter | Value (Mean ± SD) |

| Tmax (Time to maximum plasma concentration) | 1.19 ± 0.47 hours (for a single tablet)[7] |

| MRT (Mean Residence Time) | 4.94 ± 1.14 hours (for a single tablet)[7] |

The relatively short Tmax indicates rapid absorption, and the MRT suggests a moderate duration of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is an increase in urine and electrolyte excretion, leading to a reduction in blood pressure. It is often used in combination with a potassium-sparing diuretic like spironolactone (B1682167) to mitigate potassium loss.[4][5]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be found in the patent filed by J. M. McMannus (GB902658). While the full text of the patent was not available in the search results, it is the primary reference for the synthesis of this compound.[7] Generally, the synthesis of thiazide diuretics involves the condensation of a sulfonamide derivative with an aldehyde or its equivalent.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

A representative protocol for determining the pKa of a thiazide diuretic like this compound is as follows:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable co-solvent system (e.g., methanol-water) due to its limited aqueous solubility.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Aqueous Solubility (Shake-Flask Method)

A general protocol for determining the aqueous solubility of this compound is as follows:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro and In Vivo Diuretic Activity Assays

In Vitro: Na⁺/Cl⁻ Cotransporter (NCC) Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on its molecular target.

Caption: Workflow for In Vitro NCC Inhibition Assay.

In Vivo: Diuretic Activity in Rats (Lipschitz Method)

This is a standard method to assess the diuretic, natriuretic, and kaliuretic effects of a compound.

-

Animal Acclimatization: Acclimate male Wistar rats to metabolic cages for several days.

-

Fasting: Fast the animals overnight with free access to water.

-

Dosing: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard diuretic (e.g., hydrochlorothiazide) group is also included.

-

Urine Collection: Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

-

Analysis: Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Data Evaluation: Calculate diuretic activity, natriuretic activity, and the Na⁺/K⁺ ratio to assess the potassium-sparing effect.

Caption: Workflow for In Vivo Diuretic Activity Assay.

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action and pharmacokinetic profile. This technical guide provides a comprehensive summary of its chemical and pharmacological properties, along with representative experimental protocols for its study. Further research to precisely determine its pKa and aqueous solubility would be beneficial for optimizing its formulation and delivery. The provided methodologies offer a solid foundation for researchers and drug development professionals working with this compound and other related thiazide diuretics.

References

- 1. Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. theswissbay.ch [theswissbay.ch]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. benchchem.com [benchchem.com]

- 7. who.int [who.int]

In-Depth Technical Guide: Altizide and Sodium-Chloride Symporter Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the molecular mechanism of action of altizide, a thiazide-like diuretic, focusing on its role as an inhibitor of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3. Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1] Their primary therapeutic effect is achieved through the blockade of NCC in the distal convoluted tubule (DCT) of the kidney, leading to increased natriuresis and a subsequent reduction in blood pressure.[1] This document details the underlying signaling pathways regulating NCC activity, presents available quantitative data on the inhibition of NCC by various thiazide diuretics, and provides detailed experimental protocols for the in vitro and in vivo characterization of NCC inhibitors like this compound.

Introduction: The Sodium-Chloride Cotransporter (NCC)

The NCC is an integral membrane protein located on the apical membrane of cells in the DCT.[2] It is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the bloodstream.[3] This electroneutral process involves the 1:1 cotransport of sodium (Na+) and chloride (Cl-) ions.[2] The activity of NCC is a critical determinant of renal salt handling and, consequently, long-term blood pressure regulation.[2]

Mechanism of Action: this compound and NCC Inhibition

This compound, as a thiazide-like diuretic, exerts its pharmacological effects by directly inhibiting the function of the NCC.[4] Structural studies of NCC in complex with other thiazide diuretics have revealed that these drugs bind to a specific site on the transporter, overlapping with the chloride binding site.[1][2] This binding stabilizes the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[1] By blocking NCC, this compound increases the urinary excretion of Na+ and Cl-, leading to a diuretic and antihypertensive effect.

Regulatory Signaling Pathways of NCC

The activity of the sodium-chloride cotransporter is tightly regulated by a complex signaling network, primarily the WNK-SPAK/OSR1 kinase pathway. This pathway provides multiple points for therapeutic intervention and is crucial for understanding the full spectrum of thiazide diuretic action.

The WNK (With-No-Lysine) family of serine-threonine kinases, particularly WNK1, WNK3, and WNK4, are key upstream regulators of NCC.[5] These kinases, in turn, phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1] Activated SPAK/OSR1 then directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased transport activity.[1]

Several hormones, including aldosterone (B195564) and angiotensin II, can modulate this pathway to influence NCC activity and, consequently, sodium reabsorption and blood pressure.[6]

Quantitative Data on NCC Inhibition

| Diuretic | NCC Species | Expression System | IC50 (µM) | Reference |

| Polythiazide | Rat | Xenopus oocytes | 0.3 | [9] |

| Metolazone | Rat | Xenopus oocytes | Not specified, but higher potency than bendroflumethiazide | [9] |

| Bendroflumethiazide | Rat | Xenopus oocytes | Not specified, but higher potency than trichloromethiazide | [9] |

| Trichlormethiazide | Rat | Xenopus oocytes | Not specified, but higher potency than chlorthalidone | [9] |

| Chlorthalidone | Rat | Xenopus oocytes | Not specified, but lower potency than trichloromethiazide | [9] |

| Hydrochlorothiazide | Human | HEK293 cells | ~4-fold lower sensitivity for a mutant vs. chimera | [2] |

Detailed Experimental Protocols

The characterization of NCC inhibitors like this compound relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments.

Heterologous Expression and Functional Analysis in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a widely used method for the functional characterization of membrane transporters like NCC due to its low endogenous transporter activity.[10]

Protocol:

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from anesthetized female Xenopus laevis frogs.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Wash the defolliculated oocytes extensively with Barth's solution.

-

-

cRNA Microinjection:

-

Synthesize capped cRNA encoding the human SLC12A3 (NCC) gene using an in vitro transcription kit.

-

Microinject approximately 10-50 ng of cRNA into each oocyte.[10]

-

Incubate the injected oocytes for 3-5 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for protein expression.[10]

-

-

²²Na+ Uptake Assay:

-

Wash the oocytes with a Na+-free and Cl--free uptake buffer.

-

Pre-incubate the oocytes in the uptake buffer containing varying concentrations of this compound or vehicle control for 10-15 minutes.

-

Initiate the uptake by transferring the oocytes to an uptake buffer containing ²²Na+ and a fixed concentration of Cl-.

-

After a defined incubation period (e.g., 60 minutes), stop the uptake by washing the oocytes with ice-cold Na+-free buffer.

-

Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the uptake to the protein content of the oocytes.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

NCC Inhibition Assay in a Mammalian Cell Line (HEK293)

Human Embryonic Kidney 293 (HEK293) cells are a suitable mammalian cell line for the stable or transient expression of NCC to assess inhibitor potency.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfect the cells with a plasmid encoding human SLC12A3 (NCC) using a suitable transfection reagent.

-

Alternatively, generate a stable cell line expressing NCC by selection with an appropriate antibiotic.

-

-

Non-Radioactive Chloride Influx Assay (Fluorescence-based):

-

Co-express NCC with a chloride-sensitive fluorescent protein (e.g., YFP) in HEK293 cells.

-

Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Deplete intracellular chloride by incubating the cells in a low-chloride buffer.

-

Measure the baseline fluorescence using a plate reader.

-

Add a high-chloride buffer containing different concentrations of this compound or vehicle control.

-

Monitor the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.

-

Calculate the initial rate of fluorescence quenching and plot it against the this compound concentration to determine the IC50 value.

-

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for its target receptor. This requires a radiolabeled form of the drug or a competitor.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing NCC in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation.

-

Resuspend the membrane pellet in a suitable binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled thiazide diuretic (e.g., [³H]metolazone) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 of this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel NCC inhibitor.

Conclusion

This compound is a thiazide-like diuretic that effectively lowers blood pressure through the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule. The regulation of NCC is a complex process involving the WNK-SPAK/OSR1 signaling pathway, which offers multiple avenues for further research and drug development. While specific quantitative data on the direct interaction of this compound with NCC is limited, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization and for the evaluation of novel NCC inhibitors. Further studies to elucidate the precise binding kinetics and structural interactions of this compound with NCC will be invaluable for the development of next-generation antihypertensive therapies with improved efficacy and safety profiles.

References

- 1. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diuretics and salt transport along the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenal steroids stimulate thiazide-sensitive NaCl transport by rat renal distal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies of Altizide Effects on Renal Cells: A Technical Guide

Disclaimer: Direct in-vitro studies specifically investigating the effects of altizide on renal cells are not extensively available in publicly accessible literature. This guide synthesizes findings from in-vitro studies on other thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ) and chlorothiazide (B1668834) (CTZ), to provide a comprehensive overview of the likely mechanisms and effects of this compound on renal cells at a molecular and cellular level. This compound, as a member of the thiazide class, is presumed to share the primary mechanism of action with these compounds.

Introduction

This compound is a thiazide diuretic used in the management of hypertension and edema. The therapeutic effects of thiazide diuretics are primarily mediated by their action on the renal tubules, leading to increased excretion of sodium and water. Understanding the in-vitro effects of this class of drugs on renal cells is crucial for elucidating their precise mechanisms of action, potential side effects, and for the development of novel therapeutic strategies. This technical guide provides an in-depth summary of the known in-vitro effects of thiazide diuretics on renal cells, focusing on quantitative data, experimental protocols, and relevant signaling pathways.

Data Presentation: Quantitative Effects of Thiazide Diuretics In Vitro

The following tables summarize key quantitative data from in-vitro studies on the interaction of thiazide diuretics with renal cell components and their effects on cellular physiology.

Table 1: Inhibitory Effects of Hydrochlorothiazide (HCTZ) on Renal Drug Transporters

| Transporter | Substrate | HCTZ Concentration | Inhibition (%) |

| hOAT1 | Probe Substrate | 0.5 mM | Significant |

| hOAT3 | Probe Substrate | 0.5 mM | Significant |

| hOCT2 | Probe Substrate | 2 mM | Moderate |

| hMATE1 | Probe Substrate | 2 mM | Moderate |

| hMATE2-K | Probe Substrate | 2 mM | Moderate |

| Data derived from studies on transfected HEK-293 cell lines.[1] |

Table 2: Inhibition of HCTZ Transport by Organic Anion Transporter (OAT) Inhibitors

| Transporter | Inhibitor | IC50 (µM) |

| hOAT1 | Probenecid | ~9.0 |

| hOAT1 | Valsartan | ~2.3 |

| hOAT3 | Probenecid | ~5.0 |

| hOAT3 | Valsartan | ~4.0 |

| IC50 values represent the concentration of the inhibitor required to reduce HCTZ transport by 50% in transfected HEK-293 cells.[1] |

Table 3: Electrophysiological Effects of Hydrochlorothiazide on Amphiuma Distal Tubule Cells

| Parameter | Control | HCTZ |

| Intracellular Cl- Activity (mM) | 17.0 | 12.6 |

| Basolateral Membrane Voltage (mV) | Baseline | Hyperpolarized by 16 mV |

| Data obtained from in-vitro microperfused salamander distal tubules.[2] |

Experimental Protocols

This section details the methodologies employed in key in-vitro experiments to study the effects of thiazide diuretics on renal cells.

Renal Drug Transporter Interaction Assays

Objective: To determine if a thiazide diuretic is a substrate or inhibitor of specific renal transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express a single human renal transporter (e.g., hOAT1, hOAT3, hOCT2, hMATE1, or hMATE2-K). Control cells are transfected with an empty vector.

-

Uptake Experiments (Substrate Identification):

-

Cells are seeded in 24-well plates and grown to confluence.

-

The cells are washed with a transport buffer.

-

A solution containing a labeled form of the thiazide diuretic (e.g., [14C]HCTZ) is added to the cells and incubated for a short period (e.g., 1-5 minutes) at 37°C.

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Significant uptake in transporter-expressing cells compared to control cells indicates that the drug is a substrate.[1]

-

-

Inhibition Assays:

-

Transporter-expressing cells are prepared as above.

-

Cells are incubated with a known labeled substrate of the transporter in the presence and absence of various concentrations of the thiazide diuretic.

-

The uptake of the labeled substrate is measured.

-

A decrease in substrate uptake in the presence of the thiazide indicates inhibition.

-

IC50 values are calculated by fitting the data to a dose-response curve.[1][3]

-

Xenopus Oocyte Expression System for Transporter Function

Objective: To study the transport kinetics and interaction of diuretics with renal transporters.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

-

cRNA Injection: Oocytes are injected with cRNA encoding the transporter of interest (e.g., rat renal organic anion transporter, rOAT1). Control oocytes are injected with water.

-

Uptake Assay:

-

After a few days to allow for protein expression, oocytes are incubated in a solution containing a radiolabeled substrate (e.g., p-[14C]Aminohippurate, PAH) with or without the test diuretic (e.g., hydrochlorothiazide).[3]

-

After incubation, oocytes are washed, and the accumulated radioactivity is measured.

-

-

Efflux Assay:

-

Oocytes are pre-loaded with a radiolabeled substrate.

-

The efflux of the substrate into a medium containing unlabeled substrates or test compounds is measured over time. An enhanced efflux in the presence of a compound suggests it is also a substrate for the transporter.[3]

-

In-Vitro Microperfusion of Renal Tubules

Objective: To measure the direct effects of thiazide diuretics on the electrophysiological properties of intact renal tubule cells.

Methodology:

-

Tubule Dissection: Individual renal tubules (e.g., distal convoluted tubules) are dissected from the kidney of an animal model (e.g., salamander, Amphiuma).[2]

-

Microperfusion Setup: The dissected tubule is mounted on a system of concentric pipettes, allowing for the perfusion of its lumen with a specific solution while the bath surrounding the tubule is also controlled.

-

Electrophysiological Measurements:

-

Double-barreled microelectrodes are used to impale individual cells of the tubule.

-

One barrel, filled with a reference electrolyte, measures the basolateral membrane potential (Vbl).

-

The other barrel, containing a chloride-sensitive liquid ion exchanger, measures the intracellular chloride activity (ACl).

-

-

Experimental Procedure:

-

Baseline measurements of Vbl and ACl are recorded with a control solution perfusing the tubule lumen.

-

The luminal perfusion solution is then switched to one containing the thiazide diuretic (e.g., hydrochlorothiazide), and the changes in Vbl and ACl are recorded.[2]

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound and other thiazides is the inhibition of the sodium-chloride cotransporter (NCC) in the apical membrane of distal convoluted tubule (DCT) cells. However, their effects on renal cells also involve other pathways, including transport into the cell and regulation of other ion channels.

Thiazide Transport and Action on NCC

Thiazide diuretics are secreted into the proximal tubule lumen to reach their site of action in the distal convoluted tubule. This secretion is an active process mediated by transporters in the basolateral and apical membranes of proximal tubule cells. Once in the DCT, they inhibit the NCC.

Caption: Transport and action of thiazide diuretics on renal tubule cells.

Experimental Workflow for Transporter Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound like this compound on a specific renal transporter expressed in a cell line.

Caption: Workflow for an in-vitro renal transporter inhibition assay.

Thiazide Effect on Distal Tubule Calcium Handling

In addition to their effects on sodium and chloride, thiazides have a hypocalciuric effect (reducing calcium excretion). In-vitro and animal studies suggest this is partly due to the upregulation of genes involved in active calcium reabsorption in the DCT.

Caption: Proposed mechanism of thiazide-induced upregulation of calcium transport genes.

Potential for Direct Cellular Effects

Some studies in animal models have suggested that chronic administration of thiazides could lead to apoptosis in distal tubule cells.[4][5] This was observed in rats treated with metolazone (B1676511) or HCTZ for three days and was associated with a significant reduction in NCC (rTSC1) transcripts and the presence of peritubular inflammatory infiltrates.[4] The exact signaling pathways leading to this effect are not fully elucidated but appear to be linked to the inhibition of apical NaCl entry.[4] Further in-vitro studies using cultured DCT cells would be necessary to confirm and explore the mechanisms of this potential direct cytotoxic effect.

Conclusion

While specific in-vitro data for this compound is limited, the extensive research on other thiazide diuretics provides a strong foundation for understanding its effects on renal cells. The primary action is the inhibition of the NCC in the distal convoluted tubule, an effect preceded by active secretion into the tubular lumen via organic anion and cation transporters. In-vitro models, including transfected cell lines, Xenopus oocytes, and microperfused tubules, have been instrumental in quantifying these interactions and their physiological consequences. Future in-vitro research focusing specifically on this compound could confirm these mechanisms and explore any unique cellular effects, particularly concerning long-term cell viability and the regulation of ion transport pathways beyond the NCC.

References

- 1. Renal secretion of hydrochlorothiazide involves organic anion transporter 1/3, organic cation transporter 2, and multidrug and toxin extrusion protein 2-K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular actions of thiazide diuretics in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction and transport of thiazide diuretics, loop diuretics, and acetazolamide via rat renal organic anion transporter rOAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazide treatment of rats provokes apoptosis in distal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do Thiazides Worsen Metabolic Syndrome and Renal Disease? The pivotal roles for Hyperuricemia and Hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Altizide for Hypertension: A Technical Guide

Disclaimer: Publicly available preclinical research data specifically for altizide is limited. Therefore, this guide utilizes representative data from other thiazide and thiazide-like diuretics, namely hydrochlorothiazide (B1673439) and chlorthalidone (B1668885), to illustrate the typical preclinical evaluation of this class of compounds for hypertension. This approach provides a framework for understanding the expected pharmacological profile of this compound, while acknowledging the existing data gap.

Introduction

This compound is a thiazide-like diuretic used in the management of hypertension. Like other drugs in this class, its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, and subsequently, a reduction in blood pressure. This guide provides an in-depth overview of the typical preclinical research conducted to characterize the antihypertensive effects of a thiazide diuretic, using data from representative compounds to illustrate key findings.

Mechanism of Action: Signaling Pathway

Thiazide diuretics exert their effects by blocking the Na+/Cl- cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells. This inhibition leads to a cascade of events resulting in both diuretic and antihypertensive effects.

Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Preclinical Efficacy in Animal Models of Hypertension

The antihypertensive effects of thiazide diuretics are typically evaluated in rodent models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

Quantitative Data from Representative Thiazide Diuretics

The following tables summarize the antihypertensive and diuretic effects of hydrochlorothiazide and chlorthalidone in preclinical models.

Table 1: Antihypertensive Effect of Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg/day) | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |

| Vehicle Control | - | 8 weeks | - | [1] |

| Hydrochlorothiazide | 1 | 8 weeks | ↓ 15-20 | [2] |

| Hydrochlorothiazide | 10 | 8 weeks | ↓ 25-30 | [1] |

Table 2: Diuretic and Saluretic Effects of Chlorthalidone in Normotensive Rats

| Treatment Group | Dose (mg/animal/day) | Urine Volume (mL/24h) | Sodium Excretion (mEq/24h) | Potassium Excretion (mEq/24h) | Reference |

| Vehicle Control | - | 10.2 ± 1.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | [3] |

| Chlorthalidone | 8 | 18.5 ± 2.3 | 2.5 ± 0.4 | 1.1 ± 0.2 | [3] |

| *p < 0.05 compared to Vehicle Control |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key in vivo studies.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of a test compound on blood pressure in a genetic model of hypertension.

Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age.

Methodology:

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the study.

-

Baseline Blood Pressure Measurement: Baseline systolic blood pressure is measured using the tail-cuff method on conscious, restrained rats. Measurements are taken for 3 consecutive days to obtain a stable baseline.

-

Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, low-dose, and high-dose of the test compound).

-

Drug Administration: The test compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured weekly throughout the study period.

-

Data Analysis: The change in blood pressure from baseline is calculated for each group and statistically analyzed.

Diuretic and Saluretic Activity in Normotensive Rats

Objective: To evaluate the effect of a test compound on urine output and electrolyte excretion.

Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks of age.

Methodology:

-

Acclimatization: Rats are housed in metabolic cages for 3 days to adapt to the environment.

-

Fasting: Food is withheld for 18 hours prior to the experiment, with free access to water.

-

Hydration: A saline load (0.9% NaCl, 25 mL/kg) is administered by oral gavage to ensure a consistent baseline urine flow.[4]

-

Drug Administration: The test compound or vehicle is administered orally or intraperitoneally immediately after the saline load.

-

Urine Collection: Urine is collected at specified intervals (e.g., 0-4h, 4-8h, and 8-24h) in the metabolic cages.[4]

-

Analysis:

-

Urine volume is measured for each collection period.

-

Urine sodium and potassium concentrations are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Total urine output and electrolyte excretion are calculated and compared between treatment groups.

Experimental Workflow and Logic

The preclinical evaluation of a potential antihypertensive diuretic follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

References

- 1. Pharmacokinetic-pharmacodynamic model of the antihypertensive interaction between telmisartan and hydrochlorothiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrochlorothiazide improves ventricular compliance and thus performance without reducing hypertrophy in renal artery stenosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Electrophysiological Effects of Altizide on Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide, a thiazide-like diuretic, is primarily utilized for its antihypertensive properties, often in combination with potassium-sparing agents like spironolactone (B1682167).[1][2][3] While its renal mechanism of action is well-understood, its direct electrophysiological effects on cardiac tissue are less characterized. This technical guide provides a comprehensive overview of the known and hypothesized electrophysiological properties of this compound on the heart, detailed experimental protocols for future research, and a summary of relevant quantitative data. Given the limited direct research on this compound, this guide incorporates data from the closely related and extensively studied thiazide diuretic, hydrochlorothiazide (B1673439) (HCTZ), to provide a more complete, albeit partially hypothetical, mechanistic framework. This approach aims to equip researchers with the necessary information to design and execute studies to further elucidate the cardiac safety and potential anti-arrhythmic or pro-arrhythmic profile of this compound.

Known and Hypothesized Electrophysiological Effects of this compound

Effects on Cardiac Action Potential

Direct evidence for the impact of this compound on the cardiac action potential comes from a study on isolated rat hearts. In this ex vivo model, this compound was shown to prolong the duration of the ventricular action potential.[1] Specifically, a 1 mg/kg dose of this compound resulted in a significant increase in the action potential duration at 25% of repolarization (APD25) and during the plateau phase.[1] This prolongation of the early and mid-phases of repolarization suggests a potential modulation of the ion channels active during these periods.

Interestingly, the co-administration of spironolactone, a potassium-sparing diuretic, abolished the this compound-induced prolongation of the action potential.[1] This finding strongly suggests that the observed effects of this compound on the action potential are at least partially mediated by its influence on potassium homeostasis.[1] Thiazide diuretics are well-known to cause hypokalemia, an electrolyte imbalance that can significantly alter cardiac electrophysiology.

Hypothesized Effects on Cardiac Ion Channels (Based on Hydrochlorothiazide Data)

While direct studies on the effects of this compound on specific cardiac ion channels are lacking, research on hydrochlorothiazide (HCTZ) provides a valuable surrogate for understanding the potential mechanisms of action for thiazide-like diuretics. A key study on isolated rat ventricular cardiomyocytes demonstrated that HCTZ has a multi-ion channel blocking effect at a concentration of 100 μM.[4][5] These effects include:

-

Inhibition of the fast sodium current (INa): A 30% reduction in INa was observed.[4] This current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[6][7]

-

Inhibition of the L-type calcium current (ICaL): A 20% reduction in ICaL was reported.[4] This current contributes to the plateau phase (Phase 2) of the action potential and is crucial for excitation-contraction coupling.[6][7]

-

Inhibition of potassium currents: A 20% decrease was noted in the transient outward potassium current (Ito), the delayed rectifier potassium current (IK), and the inward rectifier potassium current (IK1).[4] These currents are critical for the repolarization phases (Phases 1, 2, and 3) and for maintaining the resting membrane potential (Phase 4).[6][7]

The combined effect of blocking both depolarizing (INa, ICaL) and repolarizing (IK) currents by HCTZ resulted in only a slight decrease in the overall action potential duration in that particular study.[4] However, the prolongation of the action potential observed with this compound in the rat heart study suggests that the net effect of this compound on ion channels may differ, potentially with a more pronounced effect on potassium channels.[1]

Data Presentation

The following tables summarize the available quantitative data on the electrophysiological effects of this compound and the related compound, hydrochlorothiazide.

Table 1: Electrophysiological Effects of this compound on Ventricular Action Potential in Isolated Rat Hearts [1]

| Parameter | Treatment | Effect |

| Action Potential Duration at 25% Repolarization (APD25) | 1 mg/kg this compound | Significant Increase |

| Action Potential Plateau Phase Duration | 1 mg/kg this compound | Significant Increase |

Table 2: Effects of Hydrochlorothiazide (HCTZ) on Cardiac Ion Channels in Rat Ventricular Cardiomyocytes [4][5]

| Ion Channel | Current | HCTZ Concentration | % Inhibition |

| Voltage-gated Sodium Channel | INa | 100 μM | 30% |

| L-type Calcium Channel | ICaL | 100 μM | 20% |

| Transient Outward Potassium Channel | Ito | 100 μM | 20% |

| Delayed Rectifier Potassium Current | IK | 100 μM | 20% |

| Inward Rectifier Potassium Current | IK1 | 100 μM | 20% |

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches for studying the electrophysiological effects of this compound, the following diagrams are provided in Graphviz DOT language.

Hypothesized Signaling Pathway for this compound's Effects on Cardiac Ion Channels.

General Experimental Workflow for Electrophysiological Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrophysiological effects of this compound on cardiac tissue.

Protocol 1: Recording of Ventricular Action Potentials

This protocol is designed to measure the effect of this compound on the action potential of isolated ventricular myocytes using the whole-cell patch-clamp technique in current-clamp mode.[8][9]

1. Cell Preparation:

- Isolate ventricular myocytes from the desired species (e.g., rat, guinea pig, or human tissue samples) using established enzymatic digestion protocols.

- Allow cells to stabilize in a Tyrode's solution at room temperature for at least one hour before use.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Patch-Clamp Recording:

- Transfer isolated myocytes to a perfusion chamber on an inverted microscope.

- Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

- Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

- Rupture the cell membrane to achieve the whole-cell configuration.

- Switch the amplifier to current-clamp mode.

- Record the resting membrane potential. Only use cells with a stable resting potential more negative than -75 mV.[9]

- Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).[10]

4. Data Acquisition and Analysis:

- Record baseline action potentials for at least 5 minutes to ensure stability.[8]

- Perfuse the chamber with the external solution containing various concentrations of this compound.

- Record the steady-state effects of each concentration.

- Analyze the following action potential parameters: resting membrane potential, action potential amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 30%, 50%, and 90% repolarization (APD30, APD50, APD90).

Protocol 2: Voltage-Clamp Analysis of Key Cardiac Ion Currents

This protocol outlines the general procedure for isolating and characterizing the effects of this compound on INa, ICaL, and IK using the whole-cell patch-clamp technique in voltage-clamp mode. Specific ion channel blockers and voltage protocols are required to isolate each current.[11][12][13][14]

1. Cell Preparation and General Solutions:

- Prepare cells and establish a whole-cell patch-clamp configuration as described in Protocol 1.

2. Isolation and Recording of Fast Sodium Current (INa):

- Solutions: Use a low-sodium external solution and a cesium-based internal solution to block potassium currents. Include blockers for calcium and potassium channels (e.g., CdCl2, nifedipine, 4-AP, TEA).

- Voltage Protocol: From a holding potential of -120 mV, apply depolarizing steps in 5 or 10 mV increments (e.g., from -100 mV to +40 mV) for a short duration (e.g., 50 ms).[15]

- Analysis: Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Analyze the voltage-dependence of activation and inactivation.

3. Isolation and Recording of L-type Calcium Current (ICaL):

- Solutions: Use a sodium-free external solution (replaced with NMDG+ or choline) to eliminate INa. Use a cesium-based internal solution to block potassium currents.

- Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), apply depolarizing steps (e.g., from -50 mV to +60 mV) for a longer duration (e.g., 200-300 ms).[13]

- Analysis: Measure the peak inward current to generate an I-V curve. Analyze activation and inactivation kinetics.

4. Isolation and Recording of Delayed Rectifier Potassium Current (IK):

- Solutions: Use an external solution containing blockers for INa (e.g., tetrodotoxin) and ICaL (e.g., nifedipine).

- Voltage Protocol: From a holding potential of -50 mV, apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV) for a long duration (e.g., 2-5 seconds) to observe the slowly activating current. A subsequent repolarizing step (e.g., to -30 mV) can be used to measure the tail current, which is often used to construct the I-V relationship for activation.

- Analysis: Measure the steady-state outward current and the tail current amplitude to determine the I-V relationship and activation kinetics.

5. Application of this compound and Data Analysis:

- For each isolated current, record baseline data.

- Apply various concentrations of this compound and record the effects.

- For each current, determine the percentage of block at each concentration and calculate the IC50 value if applicable.

Conclusion

The available evidence suggests that this compound has direct electrophysiological effects on cardiac tissue, specifically by prolonging the ventricular action potential.[1] While the precise molecular targets remain to be elucidated, data from the related compound hydrochlorothiazide point towards a multi-ion channel blocking effect, potentially involving sodium, calcium, and potassium channels.[4] The observed action potential prolongation with this compound, in contrast to the slight shortening with HCTZ, suggests a different balance of effects, possibly a more dominant inhibition of repolarizing potassium currents. The influence of this compound on potassium homeostasis further complicates its electrophysiological profile and warrants careful consideration.

For drug development professionals and researchers, it is imperative to conduct detailed electrophysiological studies on this compound to fully characterize its cardiac effects. The experimental protocols provided in this guide offer a framework for such investigations. A thorough understanding of this compound's interactions with cardiac ion channels is crucial for a comprehensive assessment of its cardiac safety, particularly its potential for pro-arrhythmic risk, and for exploring any potential therapeutic applications in the context of cardiac arrhythmias.

References

- 1. [Electrophysiologic effects of a spironolactone-altizide combination on the isolated rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]